molecular formula C25H25N3O3S2 B12033217 N-(4-(Benzyloxy)phenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide CAS No. 335399-70-7

N-(4-(Benzyloxy)phenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B12033217
CAS No.: 335399-70-7
M. Wt: 479.6 g/mol
InChI Key: NFJSDLDDPCCAJG-UHFFFAOYSA-N
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Description

N-(4-(Benzyloxy)phenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzyloxyphenyl group and a thieno[2,3-d]pyrimidin-2-yl moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(Benzyloxy)phenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide typically involves multiple steps, starting with the preparation of the benzyloxyphenyl and thieno[2,3-d]pyrimidin-2-yl intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include various solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and reduce costs. Advanced purification methods such as chromatography and crystallization are often used to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(4-(Benzyloxy)phenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

N-(4-(Benzyloxy)phenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-(Benzyloxy)phenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-(Benzyloxy)phenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide include other thieno[2,3-d]pyrimidine derivatives and benzyloxyphenyl compounds. These compounds share structural similarities but may differ in their functional groups or substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

CAS No.

335399-70-7

Molecular Formula

C25H25N3O3S2

Molecular Weight

479.6 g/mol

IUPAC Name

2-(3-ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(4-phenylmethoxyphenyl)acetamide

InChI

InChI=1S/C25H25N3O3S2/c1-4-28-24(30)22-16(2)17(3)33-23(22)27-25(28)32-15-21(29)26-19-10-12-20(13-11-19)31-14-18-8-6-5-7-9-18/h5-13H,4,14-15H2,1-3H3,(H,26,29)

InChI Key

NFJSDLDDPCCAJG-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(N=C1SCC(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4)SC(=C2C)C

Origin of Product

United States

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